molecular formula C4H11NO2 B2766815 (2S)-3-(methylamino)propane-1,2-diol CAS No. 847490-63-5

(2S)-3-(methylamino)propane-1,2-diol

Cat. No.: B2766815
CAS No.: 847490-63-5
M. Wt: 105.137
InChI Key: WOMTYMDHLQTCHY-BYPYZUCNSA-N
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Description

(2S)-3-(methylamino)propane-1,2-diol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a propane backbone with a methylamino group and two hydroxyl groups, making it an interesting molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(methylamino)propane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a corresponding nitro compound or the reductive amination of a suitable precursor. The reaction conditions typically include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(methylamino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Further reduction can lead to the formation of amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Case Studies

Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis process for (2S)-3-(methylamino)propane-1,2-diol to enhance product purity and reduce production costs. The researchers reported that implementing vacuum distillation techniques significantly improved the quality of the final product while reducing energy consumption by approximately 20% .

Case Study 2: Quality Control in Pharmaceutical Production
In pharmaceutical applications, stringent quality control measures are necessary for compounds like this compound that serve as intermediates for critical drugs. A case study highlighted how manufacturers have adopted advanced chromatographic techniques to ensure that the levels of impurities remain below acceptable thresholds to prevent adverse patient reactions during clinical use .

Summary Table of Applications

Application Area Description Significance
Contrast AgentsUsed as an intermediate for iopromide in medical imagingEnsures safety and efficacy in imaging procedures
Drug DevelopmentPotential candidate for influencing biological systemsMay lead to new therapeutic agents
Organic SynthesisBuilding block for various chemical transformationsVersatile applications in chemical research

Mechanism of Action

The mechanism by which (2S)-3-(methylamino)propane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(methylamino)propane-1,2-diol: The enantiomer of the compound with different stereochemistry.

    3-(methylamino)propan-1-ol: A related compound with a similar structure but lacking one hydroxyl group.

    N-methyl-1,3-propanediamine: A compound with a similar backbone but different functional groups.

Uniqueness

(2S)-3-(methylamino)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

(2S)-3-(methylamino)propane-1,2-diol, also known as 3-methylamino-1,2-propanediol, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and applications in pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₁NO₂
  • Molecular Weight : 105.14 g/mol
  • Appearance : Clear, colorless to pale yellow liquid
  • Melting Point : Approximately 69°C
  • Boiling Point : Around 247°C
  • Solubility : Highly soluble in water

The compound features a secondary amine and two hydroxyl groups, which enhance its reactivity and solubility compared to structurally similar compounds. These properties make it a candidate for various chemical transformations and potential biological interactions.

Pharmacological Potential

Research indicates that this compound may influence enzyme activity and receptor interactions within biological systems. Its secondary amine functionality suggests potential roles in drug development as an intermediate in the synthesis of bioactive compounds.

Case Studies

  • Iopromide Production :
    • This compound is a crucial precursor in the synthesis of iopromide, a hypo-osmolar nonionic contrast medium used in medical imaging. The quality of iopromide is directly influenced by the purity of this compound. Impurities can lead to adverse reactions such as nausea, dizziness, and severe cases like myocardial infarction .
    • A study highlighted the synthesis process involving glycerin chlorohydrin and monomethylamine, emphasizing the need for high purity to minimize clinical side effects .
  • Toxicity Studies :
    • Toxicological assessments have shown that this compound exhibits low irritation potential when applied topically or instilled into the eyes of laboratory animals. However, high doses can lead to systemic toxicity, including respiratory distress and organ damage .
    • In a study with rabbits, a 1% suspension caused slight transient irritation but was generally considered non-irritant over time .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₄H₁₁NO₂Secondary amine; dual hydroxyl groups
3-Aminopropan-1-olC₃H₉NOPrimary amine; simpler structure
N-Methyl-1-amino-2-propanolC₄H₉NOContains a primary amine; less steric hindrance
3-Amino-1-butanolC₄H₉NOLonger carbon chain; different reactivity

This comparison highlights the unique aspects of this compound that enhance its applicability in organic synthesis and pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-3-(methylamino)propane-1,2-diol, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves regioselective epoxide ring-opening or reductive amination of a ketone precursor. For stereochemical control, chiral catalysts (e.g., Jacobsen-type) or enzymatic resolution may be employed. For example, enantiopure diols like (S)-3-(2-methoxyphenoxy)propane-1,2-diol were synthesized using chiral auxiliaries and characterized via chiral HPLC (99.9% ee) . Key parameters include temperature (e.g., 0–25°C for epoxide reactions), solvent polarity (MeOH or THF), and stoichiometric ratios of methylamine to precursor. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization is critical to isolate the (2S)-enantiomer .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for the diol’s hydroxyl groups (δ 3.5–4.5 ppm) and methylamino protons (δ 2.2–2.8 ppm) are diagnostic. For example, 3-(p-tolyloxy)propane-1,2-diol showed distinct signals for aromatic protons (δ 6.8–7.2 ppm) and glycerol backbone (δ 3.6–4.2 ppm) .
  • Chiral HPLC : Use columns like Chiralcel OD with n-hexane/isopropanol/Et2NH (80:20:0.1) to confirm enantiopurity. Retention times (tR) vary between enantiomers (e.g., 9.9 min for R vs. 17.4 min for S in related diols) .
  • MS-DART : Provides molecular ion peaks (e.g., [M+H]+ at m/z 148 for the target compound) and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months). For analogs like 3-(4-chlorophenoxy)propane-1,2-diol, hydrolysis at acidic pH (≤3) cleaves the ether bond, while alkaline conditions (≥10) degrade the diol moiety. Monitor via HPLC-UV at 220 nm and track degradation products (e.g., 4-chlorophenol) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular properties:

  • Frontier orbitals : HOMO-LUMO gaps (~5 eV) indicate nucleophilic sites (e.g., hydroxyl groups) .
  • Electrostatic potential maps : Highlight regions prone to electrophilic attack (e.g., methylamino nitrogen) .
  • Polarizability : Values <100 a.u. suggest moderate reactivity, consistent with experimental hyperpolarizability data for related diols .

Q. How to resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, 3-(2-methoxyphenoxy)propane-1,2-diol showed deviations in calculated vs. experimental NMR shifts due to implicit solvation models. To mitigate:

  • Use explicit solvent models (e.g., COSMO for aqueous solutions).
  • Perform molecular dynamics (MD) simulations to sample low-energy conformers.
  • Validate with 2D NMR (e.g., HSQC, COSY) to assign coupling constants and verify dihedral angles .

Q. What strategies optimize enantioselective synthesis yields while minimizing side products?

  • Methodological Answer :

  • Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) for asymmetric induction in reductive amination .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively. For example, (R)-3-(2-methoxyphenoxy)propane-1,2-diol was resolved with 99.5% ee using this method .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., amine:ketone ratio, reaction time) and reduce byproducts like Schiff bases .

Q. How does substitution on the propane-1,2-diol backbone affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies for analogs (e.g., antiandrogen (2R)-3-[4-(2-{4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol) reveal:

  • Methylamino group : Enhances membrane permeability vs. hydroxyl groups.
  • Aromatic substituents : Para-substituted phenyl groups (e.g., 4-bromo) increase receptor binding affinity, as seen in related compounds .
  • Chirality : (2S)-configuration improves metabolic stability in pharmacokinetic assays .

Properties

IUPAC Name

(2S)-3-(methylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMTYMDHLQTCHY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847490-63-5
Record name (2S)-3-(methylamino)propane-1,2-diol
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